![molecular formula C22H25N3O3S B2815279 Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 874622-92-1](/img/structure/B2815279.png)
Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
The compound “Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a class of molecules that have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various methods . One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another approach involves a concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization .Molecular Structure Analysis
The molecular structure of this compound, like other pyrrolo[2,3-d]pyrimidine derivatives, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Green Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
In addition to its biological activity, this compound can be used in photochemical synthesis. The Knoevenagel-Michael cyclocondensation method allows for metal-free construction of pyrano[2,3-d]pyrimidine scaffolds .
Thiazolo[3,2-a]pyrimidine Derivatives
Interestingly, related derivatives have been synthesized using a preparatively simpler method. Heating 3,4-dihydropyrimidine-2(1H)-thiones with methyl chloroacetate in the presence of triethylamine yields thiazolo[3,2-a]pyrimidine derivatives .
Future Directions
The future directions for this compound and similar compounds could involve further exploration of their potential as neuroprotective and anti-inflammatory agents . Additionally, these compounds could be further studied for their potential as kinase inhibitors . The development of eco-friendly methods for the synthesis of these compounds is also a promising area of research .
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives, which include this compound, have been studied for their neuroprotective and anti-inflammatory activity . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
It is suggested that the compound interacts with its targets to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects of these pathways include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production, showing significant anti-neuroinflammatory properties .
properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-6-13-29-22-24-19-18(20(26)25-22)17(15-10-8-7-9-11-15)16(14(3)23-19)21(27)28-12-5-2/h5,7-11,17H,2,4,6,12-13H2,1,3H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQDTMCGVTZEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-(butylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
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